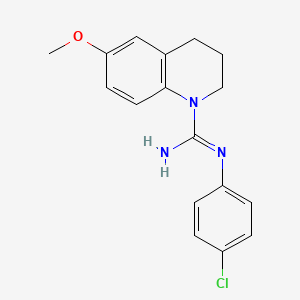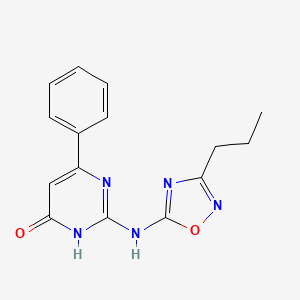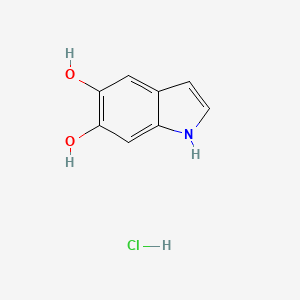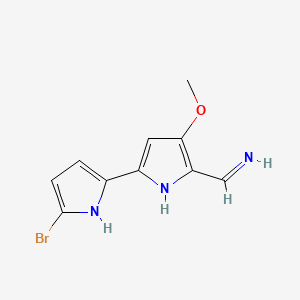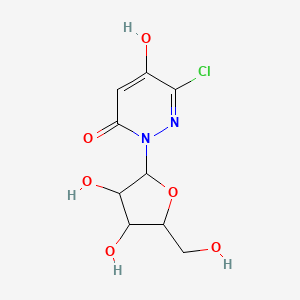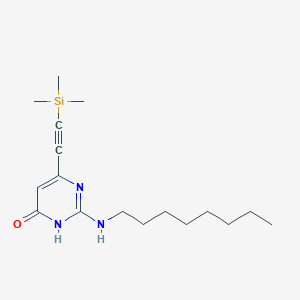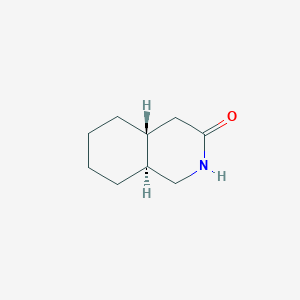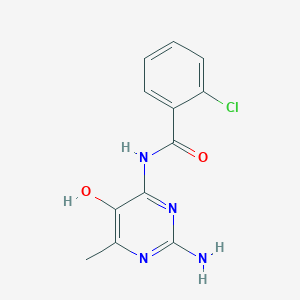![molecular formula C11H8BrN3S B12923994 6-(4-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole CAS No. 947534-80-7](/img/structure/B12923994.png)
6-(4-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole is a heterocyclic compound that features a unique structure combining an imidazole ring with a thiadiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromoaniline with carbon disulfide and hydrazine hydrate to form 4-bromo-1,2,4-thiadiazole-3-thiol. This intermediate is then reacted with 2-bromoacetophenone under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur and nitrogen atoms in the thiadiazole ring.
Cyclization Reactions: The imidazole and thiadiazole rings can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the phenyl ring.
Applications De Recherche Scientifique
6-(4-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studying enzyme inhibition and receptor binding due to its unique structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Phenylimidazo[2,1-b][1,3,4]thiadiazole: Similar structure but lacks the bromine atom on the phenyl ring.
4,5-Diphenyl-4H-1,2,4-triazole-3-thione: Contains a triazole ring instead of an imidazole ring.
1,3,4-Thiadiazole Derivatives: Various derivatives with different substituents on the thiadiazole ring.
Uniqueness
6-(4-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole is unique due to the presence of both imidazole and thiadiazole rings in its structure, along with a bromine atom on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
| 947534-80-7 | |
Formule moléculaire |
C11H8BrN3S |
Poids moléculaire |
294.17 g/mol |
Nom IUPAC |
6-(4-bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole |
InChI |
InChI=1S/C11H8BrN3S/c1-7-14-16-11-13-10(6-15(7)11)8-2-4-9(12)5-3-8/h2-6H,1H3 |
Clé InChI |
KFHDPNSLRPLBSE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NSC2=NC(=CN12)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


